Troxacitabine - 145918-75-8

Troxacitabine

Catalog Number: EVT-284371
CAS Number: 145918-75-8
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Troxacitabine, also known as Troxatyl, (−)-2'-deoxy-3'-oxacytidine, β-L-dioxolane-cytidine, or BCH-4556, is a synthetic deoxycytidine analogue characterized by its unique dioxolane structure and non-natural L-configuration. [] It is the first L-nucleoside analogue to demonstrate potent antitumor activity. [, , ] Troxacitabine's unique stereochemistry, distinct from natural D-nucleosides like cytarabine and gemcitabine, renders it resistant to certain tumor cell resistance mechanisms, making it a promising agent for cancer research. [, , ]

Future Directions
  • Further Development of Prodrugs: Exploring new, more lipophilic prodrugs with enhanced cell penetration and bioavailability to potentially improve troxacitabine's efficacy. [, ]

Gemcitabine

Compound Description: Gemcitabine (β-d-2′,2′-difluorodeoxycytidine, dFdC) is a deoxycytidine analogue that exhibits potent antitumor activity. It is a substrate for deoxycytidine kinase (dCK) and is incorporated into DNA, leading to inhibition of DNA synthesis. []

Cytarabine

Compound Description: Cytarabine (cytosine arabinoside, ara-C) is a widely used cytotoxic deoxycytidine analogue. Similar to troxacitabine, it requires activation by dCK and incorporation into DNA for its cytotoxic effects. [, , , , , ]

Relevance: Like gemcitabine, cytarabine is structurally related to troxacitabine but differs in its stereochemistry, existing in the d-configuration. [, , , , , , , ] This makes cytarabine susceptible to inactivation by cytidine deaminase and dependent on nucleoside transporters, unlike troxacitabine. [, , ] Troxacitabine is investigated as an alternative for patients with resistance to cytarabine, particularly in the context of acute myeloid leukemia. [, , , ]

Cladribine

Compound Description: Cladribine is a purine nucleoside analog that acts as a DNA synthesis inhibitor. It is primarily used in the treatment of hairy cell leukemia and other lymphoid malignancies. []

Relevance: Although structurally different from troxacitabine, cladribine is another nucleoside analogue investigated for its antitumor activity. Studies comparing resistance profiles between cladribine and troxacitabine provide insights into their distinct mechanisms of action and potential clinical applications. []

5-Fluorotroxacitabine (5FTRX)

Compound Description: 5-Fluorotroxacitabine is a novel L-nucleoside analog and a chain-terminating cytidine derivative. It shows potent anti-proliferative activity against AML cell lines and resistance to degradation by CDA. Like troxacitabine, it requires phosphorylation by dCK for activation. [, ]

Relevance: 5FTRX is structurally related to troxacitabine, sharing the L-configuration and the dioxolane ring. [, ] The key difference lies in the fluorine atom at the 5 position of the pyrimidine ring in 5FTRX. Preclinical studies suggest that 5FTRX exhibits promising efficacy against AML, including in models resistant to cytarabine. [, ]

Troxacitabine Monophosphate Prodrugs

Compound Description: These are a class of prodrugs designed to overcome the limitations associated with troxacitabine, particularly its dependence on dCK for activation. These prodrugs bypass the need for the initial phosphorylation step by delivering the active monophosphate form of troxacitabine directly into cells. [, ]

Relevance: These prodrugs are directly derived from troxacitabine and aim to improve its therapeutic index by overcoming resistance mechanisms and potentially enhancing efficacy. [, ] One example is MV806, which demonstrates potent anti-proliferative activity against AML cell lines, even in the presence of low dCK levels. []

MIV-818

Compound Description: MIV-818 is a liver-targeting nucleotide prodrug of troxacitabine monophosphate. It is designed to deliver high levels of the active metabolite, troxacitabine triphosphate, specifically to the liver, minimizing systemic exposure. [, ]

Relevance: MIV-818 is a prodrug designed to improve the delivery and efficacy of troxacitabine, particularly in liver cancers. [, ] By targeting the liver, it aims to increase drug concentrations at the tumor site while reducing systemic toxicity.

Classification and Source

Troxacitabine is classified as a nucleoside analogue, specifically a deoxycytidine analogue. It was developed for its potential use in treating various cancers due to its ability to disrupt DNA synthesis and induce apoptosis in malignant cells. The compound is known by several names, including Troxatyl and (-)-ODDC, and has been investigated in clinical settings for its efficacy against hematological malignancies and solid tumors .

Synthesis Analysis

The synthesis of Troxacitabine involves several intricate steps:

  1. Starting Material: The synthesis begins with dihydroxyacetic acid L-menthyl acrylate as the primary raw material.
  2. Condensation Reaction: This compound undergoes a condensation reaction with hydroxyacetaldehyde to form an intermediate product.
  3. Halogenation: The hydroxyl group of the intermediate is halogenated to produce a halogenated derivative.
  4. Coupling with Cytosine: This halogenated product is then coupled with cytosine to form a conjugate.
  5. Reduction: The conjugate is subsequently reduced to yield Troxacitabine.
Molecular Structure Analysis

Troxacitabine has the molecular formula C8H11N3O4C_8H_{11}N_3O_4 and a molecular weight of approximately 213.19 g/mol. Its structure features two defined stereocenters, contributing to its unique stereochemical configuration that distinguishes it from other nucleoside analogues. The compound's structural representation can be described by the SMILES notation: NC1=NC(=O)N(C=C1)[C@@H]2CO[C@H](CO)O2 .

Structural Features

  • Stereochemistry: Troxacitabine exhibits an absolute stereochemistry with specific configurations at its chiral centers.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and reactivity, while the nucleobase structure allows for incorporation into DNA.
Chemical Reactions Analysis

Troxacitabine participates in various chemical reactions primarily related to its activation and incorporation into DNA:

  • Phosphorylation: Upon entering cells, Troxacitabine is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
  • DNA Incorporation: The triphosphate form is incorporated into DNA, leading to chain termination during replication due to its structural mimicry of deoxycytidine .
Mechanism of Action

The mechanism of action of Troxacitabine involves:

  1. Cellular Uptake: It enters cells primarily through passive diffusion rather than relying on nucleoside transporters.
  2. Activation: Once inside the cell, it undergoes phosphorylation to become active.
  3. DNA Incorporation: The active triphosphate form incorporates into DNA strands, causing immediate chain termination which triggers apoptosis in cancer cells.

Troxacitabine's resistance to cytidine deaminase (an enzyme that typically inactivates other nucleoside analogues) enhances its efficacy against certain malignancies .

Physical and Chemical Properties Analysis

Troxacitabine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: It demonstrates solubility in various solvents due to the presence of hydroxyl groups.
  • Stability: Various crystal forms have been identified, with some exhibiting stability under specific conditions which could impact formulation and storage .
Applications

Troxacitabine has been primarily explored for:

  • Cancer Treatment: Its main application lies in oncology, particularly for treating refractory lymphoproliferative conditions and solid tumors.
  • Research Tool: As a nucleoside analogue, it serves as a valuable tool in research focused on DNA synthesis inhibition and cancer cell apoptosis mechanisms.

Properties

CAS Number

145918-75-8

Product Name

Troxacitabine

IUPAC Name

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1

InChI Key

RXRGZNYSEHTMHC-MLWJPKLSSA-N

SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
2R(-)-cis-HMD-cytosine
2R(-)-trans-HMD-cytosine
BCH 4556
BCH-4556
beta-L-dioxolane-cytidine
HMD-cytosine
troxacitabine
troxacitabine, 2R(-)-cis-isomer
troxacitabine, 2R(-)-trans-isomer
troxacitabine, 2S(-)-trans-isomer
troxacitabine, cis-(+-)-isomer
troxacitabine, trans-(+-)-isomer
Troxatyl

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.